molecular formula C15H19NO5 B8244738 methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

Cat. No.: B8244738
M. Wt: 293.31 g/mol
InChI Key: AFTYPDGGRQCPRG-NSHDSACASA-N
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Description

Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a synthetic organic compound characterized by its pyrrolidine ring structure and the presence of a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and L-proline.

    Formation of Intermediate: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with L-proline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation can yield carboxylic acids or aldehydes depending on the conditions.

    Reduction: Reduction typically produces alcohols.

    Substitution: Substitution reactions can introduce halogens or nitro groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate
  • Methyl (3S)-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate

Uniqueness

Methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is unique due to its specific structural features, such as the pyrrolidine ring and the dimethoxyphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-19-12-5-4-10(13(7-12)20-2)8-16-9-11(6-14(16)17)15(18)21-3/h4-5,7,11H,6,8-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTYPDGGRQCPRG-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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